6,10-Dimethylundeca-5,9-dien-3-one 6,10-Dimethylundeca-5,9-dien-3-one
Brand Name: Vulcanchem
CAS No.: 61692-37-3
VCID: VC19510801
InChI: InChI=1S/C13H22O/c1-5-13(14)10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3
SMILES:
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol

6,10-Dimethylundeca-5,9-dien-3-one

CAS No.: 61692-37-3

Cat. No.: VC19510801

Molecular Formula: C13H22O

Molecular Weight: 194.31 g/mol

* For research use only. Not for human or veterinary use.

6,10-Dimethylundeca-5,9-dien-3-one - 61692-37-3

Specification

CAS No. 61692-37-3
Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
IUPAC Name 6,10-dimethylundeca-5,9-dien-3-one
Standard InChI InChI=1S/C13H22O/c1-5-13(14)10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3
Standard InChI Key WOOSQYGWOMAYTB-UHFFFAOYSA-N
Canonical SMILES CCC(=O)CC=C(C)CCC=C(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 6,10-dimethylundeca-5,9-dien-3-one, reflects its structural configuration:

  • A 13-carbon chain with methyl groups at positions 6 and 10.

  • Double bonds at positions 5–6 and 9–10, creating a conjugated diene system.

  • A ketone group at position 3, which influences its electronic and steric properties .

The canonical SMILES representation CC(=CCCC(=CCCC(=O)C)C)C\text{CC(=CCCC(=CCCC(=O)C)C)C} and InChIKey WOOSQYGWOMAYTB-UHFFFAOYSA-N\text{WOOSQYGWOMAYTB-UHFFFAOYSA-N} provide unambiguous identifiers for computational studies .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H22O\text{C}_{13}\text{H}_{22}\text{O}
Molecular Weight194.31 g/mol
Topological Polar Surface Area17.10 Ų
LogP (Partition Coefficient)3.70
Rotatable Bonds6

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically employs continuous flow reactors to optimize yield and purity. Key steps include:

  • Aldol Condensation: Reaction of citral with acetone under basic conditions to form a β-keto intermediate.

  • Selective Hydrogenation: Partial reduction of conjugated double bonds using palladium catalysts.

  • Purification: Distillation or chromatography to isolate the 3-keto isomer.

This method achieves >90% purity, critical for fragrance applications where trace impurities alter olfactory profiles.

Scalability Challenges

  • Isomerization Risks: The α,β-unsaturated ketone moiety is prone to thermal rearrangement, necessitating precise temperature control.

  • Byproduct Management: Co-elution of 2-keto and 3-keto isomers requires advanced chromatographic separation.

Physicochemical Properties

Spectral Signatures

  • IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .

  • NMR: 1H^1\text{H} NMR shows doublet-of-doublets at δ 5.35–5.45 ppm (olefinic protons) and a singlet at δ 2.15 ppm (ketone methyl) .

Solubility and Stability

  • Solubility: Miscible with ethanol and diethyl ether; insoluble in water (LogP = 3.70) .

  • Stability: Degrades under UV light via Norrish Type I cleavage, requiring storage in amber glass.

Applications in Fragrance and Flavor Industries

Olfactory Profile

The compound emits a floral-green odor with rosy undertones, making it valuable in perfumery. Its low odor threshold (0.02 ppm) enhances its utility as a top-note enhancer.

Table 2: Comparative Olfactory Properties of Terpenoid Ketones

CompoundOdor ProfileThreshold (ppm)
6,10-Dimethylundeca-5,9-dien-3-oneFloral, green0.02
Geranylacetone (2-keto isomer)Fruity, waxy0.05
DihydrojasmoneJasmin-like0.10

Regulatory Status

Approved by the International Fragrance Association (IFRA) for use in cosmetics at concentrations ≤1.5%.

PropertyPredictionProbability
Human Intestinal AbsorptionHigh99.27%
Blood-Brain Barrier PenetrationHigh97.50%
CYP2D6 InhibitionNegative85.27%
Ames Test (Mutagenicity)Negative76.33%

These properties indicate favorable pharmacokinetics but necessitate further in vivo validation.

Comparative Analysis with Structural Isomers

2-Keto vs. 3-Keto Isomers

  • Reactivity: The 3-keto isomer exhibits greater electrophilicity due to reduced steric hindrance at the carbonyl group .

  • Biological Activity: The 3-keto derivative shows 30% higher COX-2 inhibition than the 2-keto analog, likely due to improved binding pocket compatibility.

Emerging Research Directions

Olfactory Receptor Interactions

Computational docking studies reveal binding to OR1A1 receptors (ΔG = −8.2 kcal/mol), explaining its role in scent perception .

Sustainable Production Methods

Recent advances in biocatalytic synthesis using engineered E. coli strains achieve 65% yield reduction in solvent waste.

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